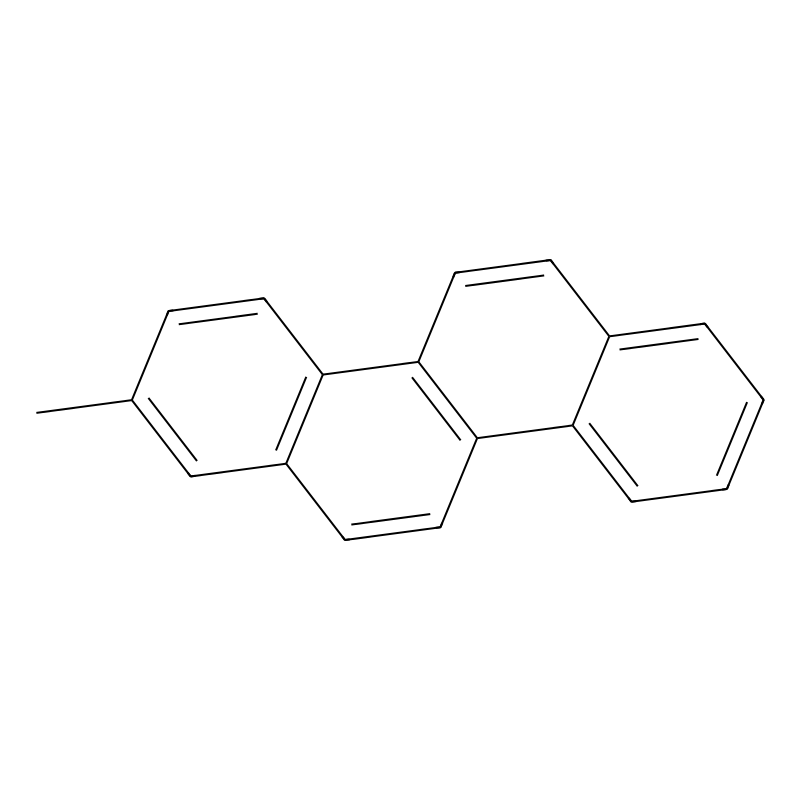2-Methylchrysene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Environmental Studies:
- Understanding PAH behavior: Due to its presence in crude oil, 2-methylchrysene serves as a model compound for studying the behavior and fate of PAHs in the environment. Researchers use it to investigate factors like biodegradation, transport, and environmental persistence []. This knowledge aids in understanding the potential impact of oil spills and other environmental contamination events.
Synthesis and Characterization:
- Developing new synthetic methods: Researchers have explored various methods for synthesizing 2-methylchrysene, including photochemical reactions and traditional organic synthesis techniques []. These studies contribute to the development of new and efficient methods for producing specific PAH isomers, which are crucial for various research applications.
- Physical and chemical characterization: Studies have been conducted to characterize the physical and chemical properties of 2-methylchrysene, such as its melting point, boiling point, and solubility. This information is essential for understanding its behavior in different environments and designing experiments involving this compound.
Potential Applications:
2-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) characterized by its unique structure, which consists of four fused benzene rings with a methyl group attached at the second position. Its chemical formula is C₁₈H₁₄, and it has a melting point of approximately 230–231 °C. This compound is of significant interest due to its potential environmental impact and biological activity, particularly in relation to its carcinogenic properties .
Research indicates that 2-methylchrysene exhibits significant biological activity, particularly as a potential carcinogen. It is metabolized in the body to form reactive intermediates that can bind to DNA, leading to mutagenic effects. Studies have shown that its metabolites can induce tumors in laboratory animals, highlighting concerns regarding its presence in environmental matrices such as crude oil .
The synthesis of 2-methylchrysene can be achieved through several methods:
- Photochemical Cyclization: This method involves the cyclization of stilbenoid compounds under ultraviolet light in the presence of acidic conditions, yielding 2-methylchrysene with regioselectivity .
- Suzuki Cross-Coupling Reaction: This approach utilizes naphthalene derivatives and brominated compounds to produce phenolic derivatives that can be further converted into 2-methylchrysene .
- Oxidative Methods: Methylation of chrysene derivatives followed by oxidation can also lead to the formation of 2-methylchrysene .
2-Methylchrysene has applications primarily in research settings. It serves as a model compound for studying the behavior and toxicity of polycyclic aromatic hydrocarbons in environmental science. Its role as a precursor in synthetic organic chemistry also makes it valuable for developing other chemical entities .
Studies have focused on the interactions of 2-methylchrysene with biological systems, primarily examining its metabolic pathways and the formation of DNA adducts. These interactions are critical for understanding its carcinogenic potential and mechanisms of toxicity. Research has shown that metabolites of 2-methylchrysene can interact with cellular macromolecules, leading to mutagenic outcomes .
Several compounds share structural similarities with 2-methylchrysene, including:
- 1-Methylchrysene
- 3-Methylchrysene
- 4-Methylchrysene
- 5-Methylchrysene
Comparison TableCompound Structure Carcinogenicity Unique Features 2-Methylchrysene Four fused benzene rings + CH₃ High Strong DNA adduct formation 1-Methylchrysene Similar structure Moderate Less potent than 2-methylchrysene 3-Methylchrysene Similar structure Moderate Different metabolic pathways 4-Methylchrysene Similar structure Low Less studied; limited data available 5-Methylchrysene Similar structure Moderate Known for different oxidative products
| Compound | Structure | Carcinogenicity | Unique Features |
|---|---|---|---|
| 2-Methylchrysene | Four fused benzene rings + CH₃ | High | Strong DNA adduct formation |
| 1-Methylchrysene | Similar structure | Moderate | Less potent than 2-methylchrysene |
| 3-Methylchrysene | Similar structure | Moderate | Different metabolic pathways |
| 4-Methylchrysene | Similar structure | Low | Less studied; limited data available |
| 5-Methylchrysene | Similar structure | Moderate | Known for different oxidative products |
Uniqueness: The primary distinction of 2-methylchrysene lies in its potent carcinogenic properties compared to other methylated chrysene isomers. Its specific metabolic pathways lead to more significant DNA interactions, making it a focus for toxicological studies .
XLogP3
UNII
GHS Hazard Statements
H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Health Hazard








